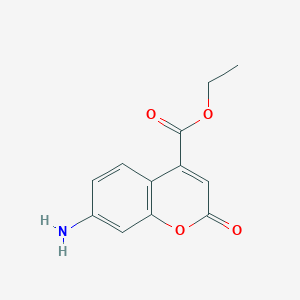

Ethyl 7-aminocoumarin-4-carboxylate

説明

Significance of the Coumarin (B35378) Core in Contemporary Chemical Sciences

The coumarin nucleus, chemically known as 2H-1-benzopyran-2-one, is a privileged structure in medicinal chemistry and materials science. nih.govfrontiersin.orgnih.gov Its planar and lipophilic nature, conferred by the cyclic lactone moiety, allows it to interact with a wide array of biological targets through various non-covalent interactions, including hydrophobic effects, pi-stacking, hydrogen bonding, and dipole-dipole interactions. colab.wsfrontiersin.orgnih.gov This inherent bioactivity has led to the development of numerous coumarin-based compounds with a broad spectrum of pharmacological properties. colab.ws

Beyond its medicinal applications, the coumarin scaffold is highly valued for its photophysical properties. nih.gov The conjugated π-system within the coumarin core gives rise to intrinsic fluorescence, a characteristic that has been extensively exploited in the development of fluorescent probes, dyes, and sensors. nih.gov The ease with which the coumarin structure can be synthetically modified allows for the fine-tuning of its absorption and emission wavelengths, making it an adaptable tool for a variety of fluorescence-based applications. frontiersin.org

The 7-Aminocoumarin (B16596) Motif as a Privileged Structure in Organic and Analytical Chemistry

Within the diverse family of coumarins, the 7-aminocoumarin motif holds a particularly esteemed position, especially in the realms of organic and analytical chemistry. The introduction of an amino group at the 7-position significantly enhances the fluorescent properties of the coumarin core. acs.org This substitution leads to a bathochromic (red) shift in the absorption and emission spectra, a wider effective pH range for fluorescence, and often increased photostability compared to their 7-hydroxy counterparts. acs.org

These enhanced photophysical characteristics make 7-aminocoumarins highly desirable as fluorophores. They are frequently employed as the central structural element in the design of fluorescent probes for detecting ions, small molecules, and enzymatic activity. acs.org Furthermore, the amino group provides a convenient handle for further chemical modification, allowing for the attachment of various recognition moieties to create highly specific sensors. nih.gov The synthetic accessibility and tunable fluorescence of 7-aminocoumarins have solidified their role as indispensable tools in modern analytical techniques, including fluorescence microscopy and high-throughput screening. acs.orgnih.gov

Research Landscape of Ethyl 7-aminocoumarin-4-carboxylate and Analogous Systems

Ethyl 7-aminocoumarin-4-carboxylate, with its strategic placement of an amino group at the 7-position and an ethyl carboxylate group at the 4-position, represents a key platform molecule in coumarin research. The electron-donating amino group and the electron-withdrawing carboxylate group work in concert to modulate the electronic and, consequently, the photophysical properties of the coumarin scaffold.

Current research on Ethyl 7-aminocoumarin-4-carboxylate and its analogs is vibrant and multifaceted. A significant area of investigation focuses on the synthesis of novel derivatives and the exploration of their fluorescent properties. lookchem.comresearchgate.netresearchgate.netlookchem.com Scientists are actively developing new synthetic methodologies to access a wider range of substituted 7-aminocoumarins, aiming to create probes with improved brightness, photostability, and sensitivity. acs.orgnih.gov

Another major research thrust involves the application of these compounds as fluorescent labels and sensors. For instance, derivatives of 7-aminocoumarin are being developed as probes for detecting specific biomolecules and enzymatic activities in complex biological systems. acs.orgnih.govnih.gov The ability to conjugate these fluorophores to peptides and other biomolecules has opened up avenues for their use in cellular imaging and diagnostics. nih.gov The ongoing exploration of Ethyl 7-aminocoumarin-4-carboxylate and its analogs continues to push the boundaries of fluorescence-based technologies in chemistry, biology, and medicine.

Chemical Profile of Ethyl 7-aminocoumarin-4-carboxylate

| Property | Value | Source |

| IUPAC Name | ethyl 7-amino-2-oxochromene-4-carboxylate | nih.gov |

| Molecular Formula | C₁₂H₁₁NO₄ | nih.gov |

| Molecular Weight | 233.22 g/mol | nih.gov |

| CAS Number | 85157-16-0 | nih.gov |

| Canonical SMILES | CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

ethyl 7-amino-2-oxochromene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCTVTQDTGLRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 7 Aminocoumarin 4 Carboxylate and Its Derivatives

Conventional Synthetic Routes to 7-Aminocoumarin-4-carboxylates

The traditional synthesis of the 7-aminocoumarin-4-carboxylate scaffold relies on several well-established condensation reactions. These methods, while effective, often require harsh reaction conditions.

Pechmann Condensation and its Acid-Catalyzed Variants

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. wikipedia.orgtaylorandfrancis.com For the synthesis of 7-aminocoumarin (B16596) derivatives, m-aminophenol is a common starting material. The reaction with an appropriate β-ketoester, such as diethyl acetonedicarboxylate, under acidic conditions yields the corresponding 7-aminocoumarin. wikipedia.orgmdpi.com

The choice of acid catalyst is crucial and can significantly impact reaction efficiency. While strong mineral acids like sulfuric acid are traditionally used, modern variations have employed a range of catalysts, including Lewis acids (e.g., AlCl₃, ZnCl₂, TiCl₄) and heterogeneous solid acids like Amberlyst-15, zeolites, and sulfonic acid functionalized silica (B1680970). scienceinfo.commdpi.comencyclopedia.pub These alternative catalysts can offer advantages such as milder reaction conditions and easier work-up procedures. mdpi.com

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| m-Aminophenol, Ethyl Acetoacetate (B1235776) | InCl₃ | High-speed ball mill, room temp., 10 min | 7-Amino-4-methylcoumarin (B1665955) | 92% | mdpi.com |

| Resorcinol, Ethyl Acetoacetate | Amberlyst-15 | Microwave irradiation, solvent-free, 20 min | 7-Hydroxy-4-methylcoumarin | 97% | mdpi.com |

| Resorcinol, Ethyl Acetoacetate | conc. H₂SO₄ | 5°C to room temp., 18 h | 7-Hydroxy-4-methylcoumarin | 80% | jetir.org |

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

Knoevenagel Condensation Approaches for Coumarin-3-carboxylate Synthesis

The Knoevenagel condensation provides a versatile route to coumarins, particularly for the synthesis of coumarin-3-carboxylates. This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, in the presence of a weak base like piperidine (B6355638) or pyridine. jmchemsci.comic.ac.uknih.gov To obtain ethyl 7-aminocoumarin-4-carboxylate, a suitably substituted 2-hydroxy-4-aminobenzaldehyde would be reacted with an appropriate active methylene compound.

This method is often preferred for its milder reaction conditions compared to the Pechmann condensation. jmchemsci.com The scope of the Knoevenagel condensation is broad, allowing for the synthesis of a wide variety of substituted coumarins. ic.ac.uktandfonline.com

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| Salicylaldehyde (B1680747) | Ethyl Acetoacetate | Morpholine | - | 3-Acetylcoumarin | 96% | youtube.com |

| o-Hydroxybenzaldehyde | Dimethyl Malonate | L-proline/[MMIm][MSO₄] | 90°C | 3-(Methoxycarbonyl)coumarin | High | nih.gov |

| Substituted Benzaldehydes | Malononitrile | [MMIm][MSO₄] | Room temp., 3-7 min | Substituted benzylidenemalononitriles | 92-99% | nih.gov |

Table 2: Examples of Knoevenagel Condensation for Coumarin and Related Syntheses

Other Established Condensation Reactions in Coumarin Framework Construction

While the Pechmann and Knoevenagel reactions are the most common, other classical methods can also be employed for constructing the coumarin framework. These include:

Perkin Reaction: This involves the reaction of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of its sodium salt. scienceinfo.comjmchemsci.com

Kostanecki-Robinson Reaction: This method synthesizes coumarins from o-hydroxyaryl ketones and aliphatic anhydrides. scienceinfo.comjmchemsci.com It is particularly useful for producing coumarins substituted at the C3 or C4 positions. jmchemsci.com

Reformatsky Reaction: While less common for simple coumarins, this reaction can be adapted for their synthesis. nih.gov

These reactions have been instrumental in the historical development of coumarin chemistry. encyclopedia.pubresearchgate.net

Multi-Step Reaction Sequences for Functionalized 7-Aminocoumarins

The synthesis of specifically functionalized 7-aminocoumarins, including the target compound, often requires multi-step reaction sequences. youtube.comyoutube.com A common strategy involves the initial synthesis of a 7-hydroxycoumarin, which is then converted to the corresponding 7-aminocoumarin. nih.govnih.gov

One such approach is the Smiles rearrangement. nih.govacs.org This involves the alkylation of a 7-hydroxycoumarin with an α-bromoacetamide, followed by a tandem O → N Smiles rearrangement and amide hydrolysis to yield the N-substituted 7-aminocoumarin. nih.govnih.gov This method is advantageous as it proceeds under mild conditions and avoids the use of transition metals. nih.gov

Another strategy involves the nitration of a pre-formed coumarin ring, followed by reduction of the nitro group to an amino group. For instance, 7-hydroxy-4-methylcoumarin can be nitrated to produce a mixture of 6-nitro and 8-nitro isomers, which can then be separated and reduced. jetir.org

Modern and Green Chemistry Approaches in Coumarin Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. researchgate.net This has led to the widespread adoption of microwave and ultrasound-assisted techniques in coumarin synthesis. arabjchem.orgresearchgate.net

Ultrasound and Microwave-Assisted Synthetic Protocols

Both ultrasound and microwave irradiation have proven to be powerful tools for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netarabjchem.org

Ultrasound-assisted synthesis: The use of ultrasonic irradiation can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. iau.ir This has been successfully applied to the Knoevenagel condensation for the synthesis of coumarin-3-carboxylate derivatives. iau.ir

Microwave-assisted synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significant rate enhancements. mdpi.comarabjchem.org The Pechmann condensation, for example, has been efficiently carried out under microwave irradiation in solvent-free conditions, affording high yields of coumarins in a fraction of the time required for conventional heating. mdpi.com Microwave-assisted Knoevenagel condensations have also been reported to be highly effective. ic.ac.ukresearchgate.net

These green chemistry approaches not only improve the efficiency of the synthesis but also align with the principles of sustainable chemistry by reducing energy consumption and the use of hazardous solvents. researchgate.net

| Reaction Type | Energy Source | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Pechmann Condensation | Microwave | Amberlyst-15, solvent-free | 5-20 min | up to 97% | mdpi.com |

| Knoevenagel Condensation | Microwave | Piperidine, solvent-free | a few minutes | Good | ic.ac.uk |

| Knoevenagel Condensation | Microwave | [TMGT][TFA] ionic liquid | - | High | researchgate.net |

| One-pot, three-component reaction | Ultrasound | - | - | High | iau.ir |

Table 3: Examples of Modern Synthetic Approaches to Coumarins

Application of Ionic Liquids and Deep Eutectic Solvents in Coumarin Synthesis

In the quest for greener and more sustainable chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic solvents. mdpi.com These novel solvent systems offer unique properties such as low vapor pressure, high thermal stability, and recyclability, making them attractive for organic synthesis.

Deep eutectic solvents, in particular, are gaining traction due to their biodegradability, low cost, and simple preparation from readily available components. nih.govmdpi.com A notable example is the use of a choline (B1196258) chloride and L-(+)-tartaric acid-based DES for the synthesis of functionalized coumarins via the Pechmann condensation. nih.gov This method affords good to excellent yields (60–98%) and demonstrates the dual role of the DES as both a solvent and a catalyst. nih.gov The recyclability of the DES has been demonstrated over four cycles without a significant drop in product yield, highlighting its economic and environmental benefits. nih.gov Similarly, a choline chloride/zinc chloride DES has been effectively used in the Knoevenagel condensation for synthesizing various coumarin derivatives. researchgate.net Another novel acidic deep eutectic solvent (ADES) synthesized from benzyl (B1604629) chloride, 2-(dimethylamino)ethanol, and p-toluenesulfonic acid has shown high efficiency in Pechmann condensations and can be recycled up to five times. nih.gov

The application of these green solvent systems extends to various coumarin syntheses, including the preparation of coumarin-3-carboxylic acids and their derivatives, often resulting in high yields and simplified work-up procedures. nih.gov

Interactive Table: Deep Eutectic Solvents in Coumarin Synthesis

| Deep Eutectic Solvent Composition | Reaction Type | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Choline chloride:L-(+)-tartaric acid (1:2) | Pechmann Condensation | 110 | 10 min | 98 | nih.gov |

| Choline chloride:L-(+)-tartaric acid (1:2) | Bis-coumarin Synthesis | 90 | 20-45 min | 81-97 | nih.gov |

| Choline chloride:zinc chloride | Knoevenagel Condensation | Not Specified | Not Specified | Not Specified | researchgate.net |

| Benzyl chloride, 2-(dimethylamino)ethanol, p-toluenesulfonic acid | Pechmann Condensation | Not Specified | Not Specified | Not Specified | nih.gov |

| Choline chloride:malonic acid (1:1) | Schiff Base Synthesis | Not Specified | Not Specified | 65-75 | mdpi.com |

Solvent-Free Synthetic Methodologies and Mechanosynthesis

Eliminating the use of solvents altogether represents a significant step towards environmentally benign chemical synthesis. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods, can lead to reduced reaction times, lower energy consumption, and minimized waste generation. researchgate.net

The Pechmann condensation, a cornerstone of coumarin synthesis, has been successfully adapted to solvent-free conditions using various catalysts. For instance, nano-crystalline sulfated-zirconia has been employed for the synthesis of 7-amino-4-methyl coumarin from m-aminophenol and ethyl acetoacetate under solvent-free conditions. wordpress.com Similarly, the use of a reusable heterogeneous catalyst like Amberlyst-15 under solvent-free conditions at 110°C provides an efficient route to coumarin derivatives. iiste.org Ultrasound-assisted synthesis using an inexpensive and mild Lewis acid catalyst like FeCl3 has also been shown to produce coumarins in excellent yields in short reaction times without a solvent. researchgate.net

Mechanosynthesis, which involves chemical transformations induced by mechanical energy (e.g., grinding), is another powerful solvent-free technique. It has been applied to amide coupling reactions, demonstrating chemoselectivity and tolerance of functional groups like unprotected hydroxyls, which is relevant for the synthesis of complex coumarin derivatives. rsc.org

Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, are highly valued for their synthetic efficiency. They offer significant advantages in terms of time, cost, and waste reduction by minimizing intermediate isolation and purification steps. nih.gov

While specific examples of MCRs for the direct synthesis of Ethyl 7-aminocoumarin-4-carboxylate are not extensively detailed in the provided context, the principles of MCRs are highly applicable to the construction of the coumarin core and the introduction of its various substituents. For example, the Doebner reaction, a classical MCR for synthesizing quinoline-4-carboxylic acids, starts from an aromatic amine, an aldehyde, and pyruvic acid, showcasing the potential for building complex molecules in a single step. nih.gov The development of novel MCRs for coumarin synthesis remains an active area of research, promising more streamlined and atom-economical routes to these valuable compounds.

Environmentally Benign Catalysis and Reagent Selection

The choice of catalysts and reagents plays a crucial role in the environmental footprint of a synthetic process. The shift from hazardous and corrosive traditional acid catalysts like sulfuric acid to solid acid catalysts represents a significant advancement in green chemistry. iiste.orgresearchgate.netcapes.gov.br

Heterogeneous catalysts such as zeolites (e.g., H-BEA), zirconia-based catalysts, and functionalized resins (e.g., Amberlyst-15) offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced generation of acidic waste streams. researchgate.netcapes.gov.br For example, zeolite H-BEA has been shown to be an effective catalyst for the Pechmann reaction, producing coumarin derivatives from activated phenols and β-keto esters. researchgate.netcapes.gov.br

Biocatalysis, utilizing enzymes or whole-cell systems, is another eco-friendly approach that offers high selectivity and operates under mild reaction conditions, thereby minimizing waste and energy consumption. iajesm.in Enzymes like lipases and peroxidases have been successfully employed in the synthesis of coumarin derivatives. iajesm.in The use of biodegradable catalysts, such as choline chloride in water, has also proven to be an effective and green method for synthesizing substituted coumarin-3-carboxylates. nih.gov

Advanced Coupling and Rearrangement Strategies for 7-Aminocoumarins

Beyond the initial construction of the coumarin ring, the introduction and modification of the 7-amino group often require advanced synthetic strategies.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling for Amination

The Buchwald-Hartwig cross-coupling reaction has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. organic-chemistry.org This palladium-catalyzed reaction allows for the amination of aryl halides or triflates, providing a direct route to arylamines. organic-chemistry.org

A key application of this methodology in coumarin chemistry is the synthesis of 7-aminocoumarins from their 7-hydroxy precursors. nih.govnih.govmit.edu The process typically involves the conversion of the 7-hydroxyl group into a better leaving group, such as a triflate. The subsequent palladium-catalyzed coupling with an ammonia (B1221849) surrogate, like benzophenone (B1666685) imine, followed by hydrolysis, efficiently yields the desired 7-aminocoumarin. nih.govmit.edu This method offers a significant advantage over classical methods that may require harsh conditions or have limited substrate scope. nih.gov

Table: Buchwald-Hartwig Amination for 7-Aminocoumarin Synthesis

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 7-Hydroxycoumarin derivative | Triflic anhydride, Pyridine, Pd catalyst, Benzophenone imine | 7-Aminocoumarin | 76 | nih.gov |

Amide Smiles Rearrangement for Accessing Substituted 7-Aminocoumarins

The Smiles rearrangement is a classical intramolecular nucleophilic aromatic substitution that has been ingeniously applied to the synthesis of N-substituted 7-aminocoumarins. nih.govnih.govresearchgate.netacs.org This transition-metal-free approach provides an operationally simple and cost-effective alternative to metal-catalyzed aminations. nih.govacs.org

The strategy involves the initial alkylation of a 7-hydroxycoumarin with an α-bromoacetamide. nih.govacs.org The resulting O-alkylated intermediate then undergoes a tandem O→N Smiles rearrangement and amide hydrolysis under mild basic conditions to furnish the N-alkyl or N-aryl 7-aminocoumarin. nih.govacs.org This process can even be telescoped into a one-pot procedure, further enhancing its synthetic utility. nih.govacs.org A variety of N-substituted products can be accessed in moderate to high yields, demonstrating the versatility of this method. nih.gov

Table: Synthesis of N-Substituted 7-Aminocoumarins via Smiles Rearrangement

| 7-Hydroxycoumarin Substrate | α-Bromoacetamide | Product | Yield (%) | Reference |

| 4-Methyl-7-hydroxycoumarin | N-(2,6-Dimethylphenyl)-2-bromoacetamide | N-(2,6-Dimethylphenyl)-7-amino-4-methylcoumarin | 66 | nih.gov |

| 4-Methyl-7-hydroxycoumarin | N-(4-Methoxyphenyl)-2-bromoacetamide | N-(4-Methoxyphenyl)-7-amino-4-methylcoumarin | 75 | nih.gov |

| 4-Methyl-7-hydroxycoumarin | N-(2-Nitrophenyl)-2-bromoacetamide | N-(2-Nitrophenyl)-7-amino-4-methylcoumarin | 97 (intermediate) | nih.gov |

| 4-Methyl-7-hydroxycoumarin | 2-Bromo-N-benzylacetamide | N-Benzyl-7-amino-4-methylcoumarin | Useful yields | nih.gov |

| 4-Methyl-7-hydroxycoumarin | 2-Bromo-N-butylacetamide | N-Butyl-7-amino-4-methylcoumarin | Useful yields | nih.gov |

Utilization of Wittig, Baylis-Hillman, Claisen, Vilsmeier-Haack, and Suzuki Reactions in Coumarin Derivatives Synthesis

A variety of named reactions are instrumental in the synthesis of the coumarin core and its derivatives. These reactions allow for the construction of the heterocyclic system and the introduction of diverse functional groups.

Wittig Reaction: The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. nih.govacs.org In the context of coumarin synthesis, it can be employed to introduce exocyclic double bonds or to build up side chains. For instance, the reaction of a salicylaldehyde derivative with a phosphorus ylide bearing an ester group can lead to the formation of a coumarin-3-substituted product. A notable application involves the in situ generation of a vinyltriphenylphosphonium salt from triphenylphosphine (B44618) and dialkyl acetylenedicarboxylate, which then reacts with 2-hydroxybenzaldehydes to yield 4-carboxyalkyl-8-formyl coumarins. wikipedia.org

Baylis-Hillman Reaction: The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile like DABCO (1,4-diazabicyclo[2.2.2]octane). sapub.orglookchem.comnih.gov This reaction is particularly useful for synthesizing densely functionalized molecules. In coumarin synthesis, it can be applied to create allylic alcohol functionalities at the 3-position, which can be further elaborated. The reaction mechanism involves the initial addition of the nucleophilic catalyst to the activated alkene, followed by the addition of the resulting zwitterionic enolate to the aldehyde. nih.gov Subsequent proton transfer and elimination of the catalyst yield the final product. In some cases, diadducts can be formed, as observed in the reaction of aryl aldehydes with phenyl vinyl ketone. nih.gov

Claisen Rearrangement: The Claisen rearrangement is a lookchem.comlookchem.com-sigmatropic rearrangement of an allyl vinyl ether, which upon heating, forms a γ,δ-unsaturated carbonyl compound. researchgate.net The aromatic Claisen rearrangement is particularly relevant to coumarin chemistry. When an allyl ether of a phenol undergoes this rearrangement, the allyl group migrates to the ortho-position, which can be a key step in the formation of a substituted coumarin ring following further cyclization steps. researchgate.net A regioselective approach for the synthesis of coumarin-annulated polycyclic heterocycles has been developed utilizing a sequential Claisen rearrangement and a radical cyclization reaction. mdpi.com

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heterocyclic compounds. gaacademy.org It employs a Vilsmeier reagent, which is typically a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). gaacademy.orgacs.orgwordpress.com This reaction can be used to introduce a formyl group onto the coumarin nucleus, which can then serve as a handle for further synthetic transformations. The reaction proceeds via electrophilic aromatic substitution of the activated coumarin ring with the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to the aldehyde. gaacademy.org An effective formylation of substituted coumarins has been achieved using a TCT-DMF reagent in dichloromethane. biomedres.us

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. This reaction is extensively used to synthesize aryl- or heteroaryl-substituted coumarins, which are of interest for their photophysical and biological properties. For example, 3-aryl-substituted 7-alkoxy-4-methylcoumarins have been prepared via Suzuki coupling of 7-alkoxy-3-bromo-4-methylcoumarin with aryl boronic acids. The choice of catalyst, ligand, and base is crucial for the efficiency of the reaction. Nickel-catalyzed Suzuki-Miyaura couplings have also been developed as a more economical alternative.

The following table summarizes the application of these named reactions in the synthesis of coumarin derivatives.

| Reaction | Reagents | Application in Coumarin Synthesis |

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Formation of C-C double bonds, synthesis of 4-carboxyalkyl coumarins. wikipedia.org |

| Baylis-Hillman Reaction | Activated alkene, Aldehyde, Nucleophilic catalyst (e.g., DABCO) | Synthesis of 3-substituted allylic alcohols on the coumarin core. nih.gov |

| Claisen Rearrangement | Allyl aryl ether | Rearrangement to form ortho-allyl phenols as precursors for coumarin ring formation. researchgate.netmdpi.com |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of the coumarin ring system. gaacademy.orgacs.org |

| Suzuki Coupling | Organoboron compound, Organic halide, Palladium catalyst | Synthesis of aryl- and heteroaryl-substituted coumarins. |

Strategic Control of Regioselectivity and Yield Optimization in Ethyl 7-aminocoumarin-4-carboxylate Synthesis

The synthesis of ethyl 7-aminocoumarin-4-carboxylate requires careful control over the reaction conditions to ensure the correct placement of the amino and carboxylate groups and to maximize the product yield. The most common synthetic routes to this class of compounds are the Pechmann and Knoevenagel condensations.

Regioselectivity:

The regioselectivity of the synthesis is primarily determined by the choice of starting materials and the reaction pathway. For the synthesis of a 7-substituted coumarin, a meta-substituted phenol is typically used as the starting material. In the case of ethyl 7-aminocoumarin-4-carboxylate, 3-aminophenol (B1664112) is the key precursor.

Pechmann Condensation: In the Pechmann condensation, the reaction of a phenol with a β-ketoester in the presence of an acid catalyst generally leads to cyclization at the more sterically accessible and electronically favorable ortho-position to the hydroxyl group. lookchem.com When 3-aminophenol is used, the cyclization is directed to the position ortho to the hydroxyl group and para to the amino group, leading to the desired 7-amino substitution pattern.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound. nih.gov To synthesize a coumarin-4-carboxylate, a 2-hydroxybenzaldehyde derivative is reacted with a malonic ester. For ethyl 7-aminocoumarin-4-carboxylate, this would necessitate starting with 4-amino-2-hydroxybenzaldehyde (B1289197) and diethyl malonate. The regiochemistry is thus locked in by the starting aldehyde.

Post-synthetic Functionalization: An alternative strategy for achieving regioselectivity is the functionalization of a pre-formed coumarin ring. For example, a 7-hydroxycoumarin can be synthesized first, and the hydroxyl group can then be converted to an amino group. A notable method is the Smiles rearrangement, where 7-hydroxycoumarins are converted to N-substituted 7-aminocoumarins under mild, transition-metal-free conditions.

Yield Optimization:

Optimizing the yield of the synthesis involves a careful selection of catalysts, solvents, reaction temperature, and time.

Catalyst Selection: In the Pechmann condensation, the choice of acid catalyst is critical. While strong mineral acids like sulfuric acid have been traditionally used, they can lead to side reactions and harsh conditions. The use of solid acid catalysts, such as nano-crystalline sulfated-zirconia, has been shown to be highly effective, leading to excellent yields of 7-amino-4-methylcoumarin in very short reaction times under solvent-free conditions. For the Knoevenagel condensation, various catalysts have been explored, including piperidine, and more recently, L-proline, which offers mild reaction conditions and good to very good yields.

Reaction Conditions: Solvent-free conditions have been shown to be highly effective in many coumarin syntheses, often leading to higher yields and easier work-up. sapub.orgnih.gov Microwave irradiation has also been employed to accelerate reactions and improve yields. The reaction temperature is another crucial parameter that needs to be optimized to balance reaction rate and selectivity, as higher temperatures can sometimes lead to the formation of byproducts. sapub.org

The following table presents data on the optimization of the Pechmann condensation for the synthesis of 7-amino-4-methylcoumarin, a close analog of the target compound, illustrating the effect of different catalysts on the reaction yield.

Table 2.4.1: Catalyst Screening for the Synthesis of 7-amino-4-methylcoumarin via Pechmann Condensation

| Entry | Catalyst | Time (min) | Temperature (°C) | Conversion (%) | Selectivity (%) |

| 1 | H-Beta | 15 | 110 | 100 | 85 |

| 2 | H-Mordenite | 15 | 110 | 95 | 82 |

| 3 | Montmorillonite K-10 | 15 | 110 | 98 | 90 |

| 4 | Sulfated Zirconia (SZ-2) | 2 | 110 | 100 | ~100 |

| (Data adapted from a study on the synthesis of 7-amino-4-methylcoumarin.) |

The following table illustrates the optimization of reaction conditions for the Pechmann condensation of phloroglucinol (B13840) and ethyl acetoacetate, demonstrating the impact of solvent and temperature on yield.

Table 2.4.2: Optimization of Pechmann Condensation Conditions

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 40 | 8 | 24 |

| 2 | Ethanol (B145695) | 78 | 5 | 63 |

| 3 | Water | 100 | 5 | 41 |

| 4 | Solvent-free | 90 | 5 | 61 |

| 5 | Solvent-free | 110 | 3 | 88 |

| 6 | Solvent-free | 130 | 3 | 80 |

| (Data adapted from a study on the synthesis of coumarin derivatives using a heterogeneous catalyst. sapub.org) |

These findings highlight that strategic control over reaction parameters and the choice of synthetic route are paramount in achieving high yields and the desired regiochemistry for complex coumarin derivatives like ethyl 7-aminocoumarin-4-carboxylate.

Advanced Spectroscopic and Analytical Characterization Techniques in Coumarin Research

Vibrational Spectroscopy for Structural Elucidation (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of ethyl 7-aminocoumarin-4-carboxylate reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

Key vibrational frequencies for the related compound 7-hydroxy-4-methyl coumarin (B35378) include a broad hydroxyl (-OH) group stretch between 2400-3500 cm⁻¹, a carbonyl (C=O) group stretch at 1705-1725 cm⁻¹, and an alkene double bond (C=C) stretch at 1620-1680 cm⁻¹. researchgate.net For ethyl 7-aminocoumarin-4-carboxylate, the spectrum would be expected to show characteristic peaks for the amino group (N-H stretching), the ester carbonyl group (C=O stretching), the aromatic ring (C=C and C-H stretching), and the pyrone ring (C=O and C-O-C stretching). The presence of the amino group typically results in N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The ester carbonyl and the lactone carbonyl groups will exhibit strong absorption bands, and their precise positions can provide insight into the electronic environment of the molecule.

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amino group) | ~3300-3500 |

| C=O Stretch (Ester) | ~1700-1730 |

| C=O Stretch (Lactone) | ~1700-1740 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| C-O Stretch (Ester & Lactone) | ~1000-1300 |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethyl 7-aminocoumarin-4-carboxylate will display distinct signals for each type of proton. The ethyl group will show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The aromatic protons on the coumarin ring will appear as a set of signals, with their chemical shifts and coupling patterns determined by their positions and the electronic influence of the amino and carboxylate groups. The amino group protons (NH₂) will typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. Key resonances will include those for the carbonyl carbons of the ester and lactone, the carbons of the aromatic ring, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are particularly sensitive to the substituent effects of the amino and carboxylate groups, aiding in the definitive assignment of the substitution pattern. For a related 7-aminocoumarin (B16596) derivative, 7-(ethylamino)-4-methylcoumarin, the exact mass was determined to be 203.094628656. massbank.eu

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Ethyl) | ~1.2-1.4 | Triplet |

| CH₂ (Ethyl) | ~4.1-4.4 | Quartet |

| Aromatic Protons | ~6.5-8.0 | Multiplets |

| NH₂ | Variable, broad singlet | Singlet |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | ~14 |

| CH₂ (Ethyl) | ~60 |

| Aromatic/Vinylic Carbons | ~100-160 |

| C=O (Ester) | ~165 |

| C=O (Lactone) | ~160 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For ethyl 7-aminocoumarin-4-carboxylate, the molecular ion peak [M]⁺ would confirm its molecular weight of 233.22 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for coumarin esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃), as well as cleavages within the coumarin ring system. For instance, in the mass spectrum of ethyl coumarin-3-carboxylate, significant fragments are observed at m/z 173 and 146. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of ethyl 7-aminocoumarin-4-carboxylate and for its isolation from reaction mixtures.

Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of purity. The compound's retention factor (Rf) value on a specific stationary phase (like silica (B1680970) gel) with a given mobile phase provides a qualitative measure of its polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. A sharp, symmetrical peak in the chromatogram at a specific retention time indicates a pure compound. Different detector types, such as UV-Vis, can be used for detection.

UV-Visible Absorption Spectroscopy in Relation to Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Coumarins are known for their strong absorption in the UV region due to the conjugated π-electron system of the benzopyrone core.

The UV-Vis spectrum of ethyl 7-aminocoumarin-4-carboxylate is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the electron-donating amino group at the 7-position and the electron-withdrawing carboxylate group at the 4-position significantly influences the electronic structure and, consequently, the absorption maxima (λ_max). The amino group causes a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted coumarin. For example, 7-hydroxy-4-methylcoumarin exhibits absorption maxima at 218.5 nm and 323 nm. researchgate.net The electronic transitions in these molecules are often responsible for their fluorescent properties. acs.org

| Transition Type | Approximate Wavelength Range (nm) |

| π → π | 200-400 |

| n → π | >300 |

Photophysical Principles and Excited State Dynamics of 7 Aminocoumarin 4 Carboxylate Systems

Intramolecular Charge Transfer (ICT) States in 7-Aminocoumarins

The fluorescence of 7-aminocoumarins is rooted in an intramolecular charge transfer (ICT) process. Upon photoexcitation, an electron is promoted from the electron-donating amino group at the 7-position to the electron-withdrawing carbonyl group of the pyranone ring. nih.govacs.org This creates a significant change in the dipole moment between the ground and excited states. researchgate.netnih.gov The efficiency and energy of this charge transfer are highly dependent on the electronic nature of substituents on the coumarin (B35378) scaffold. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3 or 4-positions enhance this ICT character, leading to a redshift in both absorption and emission spectra. nih.gov

In many 7-aminocoumarin (B16596) systems, the excited state from which fluorescence occurs is a planar ICT state. nih.gov This state is characterized by a significant redistribution of electron density, leading to a more polar excited state compared to the ground state. This change in polarity is a key factor in the solvatochromic behavior of these dyes.

Twisted Intramolecular Charge Transfer (TICT) Mechanisms and Non-Radiative Decay Pathways

In addition to the planar ICT state, a non-radiative decay pathway involving a twisted intramolecular charge transfer (TICT) state can become significant, particularly in polar solvents. nih.govnih.govnih.gov The TICT state is formed when the amino group at the 7-position twists out of the plane of the coumarin ring in the excited state. rsc.orgrsc.org This twisting motion is often facilitated in polar environments that can stabilize the highly polar, charge-separated TICT state.

Characterization of Excited States and Their Relaxation Dynamics

The excited-state dynamics of 7-aminocoumarins are complex and have been studied using various spectroscopic techniques. Time-resolved fluorescence spectroscopy is a powerful tool to probe the lifetimes of the excited states and the kinetics of their relaxation pathways. nih.govnih.gov For instance, in some 7-aminocoumarins, dual exponential fluorescence decays have been observed, which can be attributed to the presence of different excited-state species or complex relaxation processes. rsc.org

Theoretical calculations, such as time-dependent density functional theory (TDDFT), have been employed to understand the electronic structure of the excited states and the nature of the electronic transitions. kyushu-u.ac.jp These studies help to elucidate the character of the lowest-lying excited states (e.g., π to π* transitions) and how they are influenced by substituents and the solvent environment. kyushu-u.ac.jp The relaxation dynamics can also involve processes like excimer formation in aggregated systems, which introduces additional decay pathways. nih.gov

Solvatochromic Behavior and Environmental Sensitivity of Fluorescence in 7-Aminocoumarins

A hallmark of 7-aminocoumarins is their pronounced solvatochromism, where the absorption and, more significantly, the fluorescence spectra shift in response to the polarity of the solvent. researchgate.netnih.gov This sensitivity arises from the larger dipole moment of the excited ICT state compared to the ground state. researchgate.net In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. nih.gov

This environmental sensitivity makes 7-aminocoumarins valuable as fluorescent probes for studying the microenvironment of systems like biological membranes or polymer matrices. The extent of the spectral shift can be correlated with various solvent polarity parameters, providing quantitative information about the local environment. researchgate.netnih.gov

Table 1: Solvatochromic Data for a Representative 7-Aminocoumarin Derivative

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 350 | 410 | 4595 |

| Dioxane | 2.21 | 362 | 430 | 4780 |

| Chloroform | 4.81 | 365 | 445 | 5289 |

| Acetonitrile | 37.5 | 375 | 470 | 5860 |

| Ethanol (B145695) | 24.5 | 370 | 465 | 5723 |

Note: The data in this table is illustrative and represents typical trends observed for 7-aminocoumarin dyes. Actual values may vary for specific derivatives.

Systematic Investigations on the Influence of Substituents and Molecular Structure on Photophysical Properties

The photophysical properties of 7-aminocoumarins can be systematically tuned by altering their molecular structure. The nature of the substituent at the 7-amino group has a profound effect on the fluorescence quantum yield. nih.gov Rigidifying the amino group, for instance by incorporating it into a julolidine (B1585534) ring, can restrict the formation of the non-radiative TICT state and thereby enhance fluorescence. nih.gov

Substituents at the 3 and 4-positions also play a crucial role. Electron-withdrawing groups at these positions generally lead to a red-shift in the absorption and emission spectra due to an enhanced ICT character. nih.gov For example, a trifluoromethyl group at the 4-position can induce a significant red-shift in the fluorescence spectrum. researchgate.net The synthesis of various derivatives allows for the fine-tuning of properties like absorption and emission wavelengths, quantum yield, and lifetime to suit specific applications. nih.govacs.org

Photoinduced Electron Transfer (PET) and Fluorescence Resonance Energy Transfer (FRET) Mechanisms in Probe Design

The principles of photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET) are widely exploited in the design of fluorescent probes based on 7-aminocoumarins.

Photoinduced Electron Transfer (PET): In a PET-based sensor, the coumarin fluorophore is linked to a recognition unit (receptor) that can act as an electron donor or acceptor. wikipedia.orgrsc.org In the "off" state, the fluorescence of the coumarin is quenched due to efficient PET between the excited fluorophore and the receptor. nih.govrsc.org Upon binding of the target analyte to the receptor, the electronic properties of the receptor are altered, which inhibits the PET process. This leads to a "turn-on" of the coumarin fluorescence, providing a detectable signal. rsc.org

Fluorescence Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor chromophore when they are in close proximity (typically 1-10 nm). wikipedia.orgevidentscientific.com In a FRET-based probe, a 7-aminocoumarin can serve as the donor, and its fluorescence is quenched when the acceptor is nearby. spandidos-publications.comnih.gov The FRET process is highly dependent on the distance between the donor and acceptor. wikipedia.org This principle is used to design probes for detecting events that cause a change in this distance, such as enzyme cleavage of a linker connecting the donor and acceptor. spandidos-publications.comnih.gov

Exploration of Dual Fluorescence Phenomena in Coumarin Systems

Under certain conditions, some coumarin derivatives can exhibit dual fluorescence, meaning they emit from two distinct excited states. This phenomenon can arise from different mechanisms, including the formation of excimers (excited-state dimers) or the presence of multiple, energetically distinct ICT states. rsc.orgrsc.org

For instance, in aggregated systems, excimer formation can lead to a new, red-shifted emission band in addition to the monomer emission. nih.gov In other cases, dual emission has been attributed to the co-existence of a locally excited (LE) state and a charge-transfer (CT) state, or two different charge-transfer states. The relative intensities of the two emission bands can be sensitive to environmental factors such as solvent polarity and viscosity, as well as temperature. The study of dual fluorescence provides deeper insights into the complex excited-state landscape of these molecules. nih.gov

Photostability Studies of Ethyl 7-aminocoumarin-4-carboxylate and Related Derivatives

The photostability of fluorescent dyes is a critical parameter for their application in various fields, including as laser dyes, fluorescent probes, and in materials science. Coumarin derivatives, particularly those with a 7-amino group, are known for their strong fluorescence, but their susceptibility to photodegradation can limit their utility. This section focuses on the photostability of Ethyl 7-aminocoumarin-4-carboxylate and related derivatives, exploring the influence of structural modifications on their photochemical robustness.

Extensive research has been conducted on the photodegradation and stability of coumarin dyes. nih.gov In general, 7-aminocoumarins are considered to possess good photostability. dtic.mil However, the specific substitution pattern on the coumarin core significantly influences their photochemical behavior.

One of the key factors affecting the photostability of 7-aminocoumarin derivatives is the nature of the substituent at the 4-position. Studies have shown that the introduction of an electron-withdrawing group, such as a trifluoromethyl (CF₃) group, at this position can lead to a substantial enhancement in photostability. acs.org This increased stability is attributed to the alteration of the electronic distribution within the molecule, which can suppress photochemical reactions.

The solvent environment also plays a crucial role in the photodegradation of coumarin dyes. Research on related compounds like 7-diethylamino-4-methylcoumarin (B84069) has demonstrated that the rate of photobleaching is dependent on the solvent system. researchgate.net For instance, faster photobleaching has been observed in mixtures of ethanol with certain other organic solvents, which may be due to the generation of reactive free radicals from the solvent that can then attack the dye molecule. researchgate.net

Furthermore, the substitution on the 7-amino group itself can impact photostability. While direct comparative studies on Ethyl 7-aminocoumarin-4-carboxylate are limited, research on related structures provides valuable insights. For example, a study on the bromination of ethyl 7-diethylaminocoumarin-3-carboxylate revealed information about how substitutions on the coumarin ring affect its properties. lookchem.com

The photodegradation of aminocoumarin laser dyes can proceed through mechanisms such as the dealkylation of the amino group. nih.gov This process involves the removal of alkyl groups from the 7-amino substituent, leading to a loss of fluorescence and a change in the chemical structure of the dye.

To provide a clearer understanding of the photostability of related compounds, the following table summarizes findings from the literature on various 7-aminocoumarin derivatives.

| Compound/Derivative | Key Finding on Photostability | Reference |

| 7-Aminocoumarin Derivatives | Generally possess good photostability. | dtic.mil |

| 7-Aminocoumarin with 4-CF₃ group | Introduction of a trifluoromethyl group at position 4 results in exceptional photostability. | acs.org |

| 7-Diethylamino-4-methylcoumarin | Photobleaching rate is dependent on the solvent system. | researchgate.net |

| Aminocoumarin Laser Dyes | Photodegradation can occur via dealkylation of the 7-amino group. | nih.gov |

| Ethyl 7-diethylaminocoumarin-3-carboxylate | Bromination at the 6- and 8-positions has been studied, providing insight into the effects of ring substitution. | lookchem.com |

It is important to note that a comprehensive evaluation of the photostability of Ethyl 7-aminocoumarin-4-carboxylate would require direct experimental investigation, including the determination of its photodegradation quantum yield under various conditions and a direct comparison with other relevant derivatives.

Computational Chemistry and Theoretical Modeling of 7 Aminocoumarin 4 Carboxylate Structures

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comthenucleuspak.org.pk It is widely employed to determine optimized ground state geometries and various electronic properties of coumarin (B35378) derivatives. thenucleuspak.org.pkresearchgate.net

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For coumarin derivatives, FMO analysis helps in understanding their reactivity and predicting reaction outcomes. thenucleuspak.org.pkresearchgate.net

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 6MNPM | -6.73 | -2.54 | 4.19 |

| 4NPMB | -7.12 | -2.98 | 4.14 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. e-journals.inias.ac.in It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. e-journals.in The strength of these interactions can be quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis.

For coumarin derivatives, NBO analysis reveals significant intramolecular charge transfer and electron delocalization within the coumarin ring system. e-journals.in Studies on various coumarin derivatives have shown strong delocalization, with the electron density of conjugated single bonds in the aromatic ring being approximately 1.9e. e-journals.in This delocalization contributes to the stability and unique electronic properties of these compounds. NBO analysis has been performed on coumarin derivatives using DFT at the B3LYP level with a 6-311G** basis set to understand these delocalization schemes. e-journals.in

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C) | 45.21 |

| π(C-C) | π(C=O) | 22.54 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgyoutube.com The MEP surface displays regions of different electrostatic potential, where red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential). researchgate.net Green and yellow represent intermediate potential values. researchgate.net

For coumarin derivatives, MEP maps help identify the sites most susceptible to chemical reactions. thenucleuspak.org.pkresearchgate.net The electron-rich regions, typically around the oxygen and nitrogen atoms, are prone to electrophilic attack, while the electron-deficient regions are susceptible to nucleophilic attack. researchgate.netchemrxiv.org This analysis is crucial for understanding the interaction of these molecules with biological targets and for designing new derivatives with specific reactivity patterns. chemrxiv.org

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors include:

Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Global Electrophilicity (ω): Represents the ability of a species to accept electrons.

Global Nucleophilicity (N): Describes the electron-donating capability of a molecule. mdpi.com

These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.net For instance, the electronic chemical potential and chemical hardness of coumarin and a coumarin:H₂SO₄ complex were calculated to be μ = -4.19 eV and η = 4.42 eV, and μ = -5.09 eV and η = 5.62 eV, respectively, using the B3LYP/6-31G(d) method. mdpi.com These values provide insight into the molecule's behavior in chemical reactions. mdpi.comresearchgate.net

| Descriptor | Value (eV) |

|---|---|

| Electronic Chemical Potential (μ) | -4.19 |

| Chemical Hardness (η) | 4.42 |

| Global Electrophilicity (ω) | 1.90 |

| Global Nucleophilicity (N) | 2.62 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules, such as absorption and emission spectra. rsc.orgresearchgate.net It provides a good balance between computational cost and accuracy, making it suitable for studying the photophysical properties of medium to large-sized molecules like coumarins. rsc.orgscispace.com

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the maxima and intensities of peaks in the electronic absorption spectrum. q-chem.comelsevierpure.com By optimizing the geometry of the first excited state, it is also possible to calculate the emission energies, which relate to the fluorescence spectrum. nih.gov

For 7-aminocoumarin (B16596) derivatives, TD-DFT studies have been instrumental in understanding their absorption and fluorescence properties. elsevierpure.com The calculations can account for the effects of different solvents using models like the Polarizable Continuum Model (PCM). q-chem.comnih.gov Theoretical spectra calculated using TD-DFT generally show good agreement with experimental data. elsevierpure.com For instance, studies on various 7-aminocoumarin derivatives have successfully predicted their absorption and emission maxima in different solvents. scispace.comnih.gov

| Solvent | Absorption (Calculated) | Emission (Calculated) |

|---|---|---|

| Gas Phase | 350 | 420 |

| Acetonitrile | 375 | 450 |

Vibronic Structure Analysis and Benchmarking of Exchange-Correlation Functionals

The accurate prediction of a molecule's absorption and emission spectra is a primary goal of computational chemistry. For fluorescent compounds such as aminocoumarins, this involves not just calculating the electronic transition energies but also understanding the vibronic structure—the coupling between electronic transitions and molecular vibrations, which dictates the shape of spectral bands.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. However, the accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. acs.orgscispace.com Benchmarking studies on various 7-aminocoumarin derivatives have shown that no single functional can perfectly reproduce both the position (vertical excitation energy) and the shape (vibronic structure) of the experimental spectra. acs.orgscispace.com

Table 1: Performance of Selected Exchange-Correlation Functionals in Predicting Spectroscopic Properties of Aminocoumarins

| Functional | Type | Strengths in Spectral Prediction | Weaknesses in Spectral Prediction |

| PBE0 | Hybrid | Accurate transition energies. scispace.com | Often fails to reproduce relative vibronic peak intensities correctly. scispace.com |

| B3LYP | Hybrid | Good performance in reproducing overall UV/Vis spectra. researchgate.net | Can be less accurate for band shapes compared to other functionals. |

| M06-2X | Hybrid Meta-GGA | Provides good band shapes and corrects for some deficiencies of other hybrids. scispace.com | May result in blue-shifted peak positions. scispace.com |

| CAM-B3LYP | Range-Separated Hybrid | Satisfactory results for both peak position and band shape. scispace.com | May underestimate absolute values. |

| ωB97X | Range-Separated Hybrid | Excellent prediction of band shape and vibronic structure. acs.orgscispace.com | Less accurate for absolute transition energies. scispace.com |

| LC-PBE | Range-Separated | Provides the most accurate band-shape in some cases. scispace.com | Can have larger errors in peak positioning. scispace.com |

This table is a synthesis of findings from various benchmarking studies on coumarin derivatives and is intended to provide a general overview.

Solvent Effect Modeling (e.g., Conductor-like Polarizable Continuum Model - CPCM)

The photophysical properties of aminocoumarins are often highly sensitive to the solvent environment. This solvatochromism, the change in color (absorption/emission wavelength) with solvent polarity, can be modeled computationally. The Conductor-like Polarizable Continuum Model (CPCM) is a popular implicit salvation method that treats the solvent as a continuous dielectric medium. This approach is effective in capturing the general trends of solvent effects on the electronic spectra of molecules like Ethyl 7-aminocoumarin-4-carboxylate.

Studies on related 7-aminocoumarin derivatives demonstrate that the emission spectra are generally more sensitive to solvent polarity than the absorption spectra. researchgate.netresearchgate.net This indicates an increase in the molecular dipole moment upon excitation to the first singlet excited state. researchgate.net By correlating the Stokes shift (the difference between the absorption and emission maxima) with solvent polarity parameters, it is possible to estimate the change in dipole moment between the ground and excited states. researchgate.netresearchgate.net

For instance, theoretical studies on 7-aminocoumarin derivatives have successfully used continuum models to investigate solvent-induced spectral shifts, showing good agreement with experimental data across a range of solvents with varying polarities. researchgate.netresearchgate.net These models are crucial for understanding how the specific interactions between the solute (the coumarin) and solvent molecules influence its electronic structure and de-excitation pathways.

Table 2: Illustrative Solvatochromic Data for a Representative 7-Aminocoumarin Derivative

| Solvent | Polarity (ET(30)) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 31.2 | 350 | 410 | 4898 |

| Dioxane | 36.0 | 362 | 435 | 5354 |

| Acetonitrile | 45.6 | 375 | 460 | 5488 |

| Methanol | 55.4 | 378 | 480 | 6125 |

Note: This data is representative for a generic 7-aminocoumarin and serves to illustrate the typical solvatochromic shifts observed. Actual values for Ethyl 7-aminocoumarin-4-carboxylate may vary.

Conformational Analysis and Molecular Dynamics Simulations of Coumarin Scaffolds

The coumarin scaffold, while relatively rigid, possesses rotatable bonds, particularly in its substituents. The conformation of these substituents can significantly influence the molecule's properties. Conformational analysis, often performed using quantum mechanical methods, helps identify the most stable (lowest energy) three-dimensional structures of the molecule.

Molecular Dynamics (MD) simulations provide a more dynamic picture, modeling the movement of atoms and molecules over time. researchgate.net This technique allows for the exploration of the conformational landscape of Ethyl 7-aminocoumarin-4-carboxylate and its interactions with its environment, such as a solvent or a biological macromolecule. researchgate.netbioresscientia.com

For aminocoumarin derivatives, MD simulations have been used to:

Assess the stability of different conformations. researchgate.net

Study the dynamics of hydrogen bonding between the coumarin and polar solvents. nih.gov

Investigate how the molecule localizes and interacts within a lipid bilayer model, which is crucial for understanding cell permeability. acs.org

Analyze the stability of a ligand-protein complex after a docking procedure, providing insights into the residence time and interaction dynamics. researchgate.netbioresscientia.com

For example, MD simulations of designed aminocoumarin analogues have demonstrated their stability within the active site of enzymes like DNA gyrase, suggesting they could be effective inhibitors. researchgate.netbioresscientia.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. longdom.orgresearchgate.net For coumarin derivatives, QSAR studies are instrumental in identifying the key molecular features that govern a specific activity, such as antimicrobial, anticancer, or enzyme inhibitory effects. nih.gov

A typical QSAR study involves:

Data Set Compilation : Assembling a series of coumarin analogues with experimentally determined biological activities. nih.gov

Descriptor Calculation : Computing a large number of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and hydrophobic properties. longdom.orgnih.gov

Model Building : Using statistical methods, such as multiple linear regression (MLR), to develop an equation that links a subset of the most relevant descriptors to the observed biological activity. nih.gov

Validation : Rigorously testing the predictive power of the model using internal and external validation techniques to ensure its robustness and reliability. nih.gov

QSAR models for aminocoumarin derivatives have revealed that properties like the dipole moment, the number of hydrogen bond donors, and lipophilicity are often critical parameters in describing their biological activity. nih.gov These models serve as powerful predictive tools, enabling the in silico design of new, more potent coumarin-based compounds before their actual synthesis, thus saving time and resources.

Table 3: Common Descriptors Used in QSAR Models of Coumarin Derivatives

| Descriptor Type | Examples | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular Weight, Molar Volume, Wiener Index | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP (Partition Coefficient) | Quantifies the lipophilicity of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates the potential for hydrogen bonding interactions. |

Molecular Docking Methodologies for Investigating Chemical Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as Ethyl 7-aminocoumarin-4-carboxylate) when bound to a second molecule (a receptor, typically a protein). researchgate.netnih.gov This technique is fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target at an atomic level.

The process involves:

Preparation of Receptor and Ligand : Obtaining or modeling the 3D structures of the protein target and the ligand.

Docking Simulation : Placing the ligand in the binding site of the receptor and exploring various possible binding poses and conformations using a scoring function to estimate the binding affinity for each pose.

Analysis of Results : Analyzing the top-ranked poses to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.gov

Molecular docking studies on various aminocoumarin derivatives have provided valuable insights into their mechanism of action. For instance, docking has been used to study the inhibition of enzymes like DNA gyrase, acetylcholinesterase, and monoamine oxidase by coumarin-based compounds. nih.govnih.govresearchgate.net These studies help to rationalize the observed biological activities and guide the design of new derivatives with improved binding affinity and selectivity for their intended targets. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for Ethyl 7 Aminocoumarin 4 Carboxylate Research

Advancements in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for Ethyl 7-aminocoumarin-4-carboxylate is a key area of future research. Traditional methods for synthesizing coumarin (B35378) derivatives often involve harsh reaction conditions, toxic catalysts, and hazardous solvents. nih.gov Green chemistry approaches aim to mitigate these issues by focusing on atom economy, the use of renewable feedstocks, and the reduction of waste. eurekalert.org

Future research will likely focus on the application of novel catalytic systems, such as Brønsted acidic ionic liquids, which have shown promise in the eco-friendly synthesis of other coumarin derivatives. rsc.org These catalysts are often recyclable and can lead to higher yields under milder reaction conditions. rsc.org Additionally, the use of alternative energy sources like microwave and ultrasound irradiation is expected to play a significant role in accelerating reaction times and improving energy efficiency in the synthesis of aminocoumarin esters. researchgate.net The exploration of solvent-free reaction conditions and the use of deep eutectic solvents are other promising avenues for the sustainable production of Ethyl 7-aminocoumarin-4-carboxylate. nih.gov

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Coumarin Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, deep eutectic solvents, or solvent-free |

| Catalysts | Often hazardous and non-recyclable | Recyclable, non-toxic catalysts (e.g., biocatalysts, solid acids) |

| Energy Source | Conventional heating | Microwaves, ultrasound, mechanochemistry |

| Reaction Time | Often lengthy | Significantly reduced |

| Waste Generation | High | Minimized |

| Environmental Impact | High | Low |

Integration of Multi-Disciplinary Approaches in Advanced Photophysical Studies

A comprehensive understanding of the photophysical properties of Ethyl 7-aminocoumarin-4-carboxylate is crucial for its application in advanced technologies. Future research will necessitate the integration of multi-disciplinary approaches, combining experimental spectroscopy with high-level computational modeling. This synergy will provide deeper insights into the structure-property relationships that govern its fluorescence and other photophysical behaviors. dr-dral.com

Advanced spectroscopic techniques, such as time-resolved fluorescence and transient absorption spectroscopy, will be employed to probe the excited-state dynamics of the molecule in various environments. mdpi.com These experimental findings will be complemented by quantum chemical calculations to elucidate the nature of its electronic transitions and the influence of solvent polarity and viscosity on its photophysical parameters. researchgate.net Such studies on related 7-aminocoumarin (B16596) derivatives have revealed the significant role of intramolecular charge transfer (ICT) in their excited states, a phenomenon that is highly sensitive to the molecular environment. mdpi.com A detailed investigation of the ICT character of Ethyl 7-aminocoumarin-4-carboxylate will be essential for optimizing its performance in applications like fluorescent probes and sensors.

Predictive Modeling and Machine Learning in Novel Coumarin Design

The design of novel coumarin derivatives with tailored properties is being revolutionized by the advent of predictive modeling and machine learning (ML). nih.gov These computational tools can accelerate the discovery of new molecules with enhanced fluorescence, specific binding affinities, or other desired functionalities, thereby reducing the need for extensive and time-consuming experimental synthesis and screening. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of molecules with their biological or chemical activity, will be instrumental in designing new Ethyl 7-aminocoumarin-4-carboxylate derivatives with optimized properties. researchgate.net Machine learning algorithms, trained on large datasets of known coumarin derivatives, can predict the optical properties, such as absorption and emission wavelengths, of new, unsynthesized molecules with high accuracy. nih.gov This predictive power will enable the in silico design of novel probes and materials based on the Ethyl 7-aminocoumarin-4-carboxylate scaffold for a wide range of applications.

Table 2: Machine Learning Models for Predicting Coumarin Properties

| Model Type | Predicted Property | Key Features |

| Gaussian-Weighted Graph Convolution | Absorption and Emission Wavelengths | Accounts for interatomic effects among neighboring atoms. |

| Subgraph Modular Input | Optical Properties | Modularizes the molecule into a core structure and substituents to understand their individual influence. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological Activity (e.g., anticancer) | Correlates molecular descriptors with biological activity to guide the design of more potent compounds. |

Development of Novel Sensing Platforms and Advanced Probe Design Strategies

The inherent fluorescence of the 7-aminocoumarin scaffold makes Ethyl 7-aminocoumarin-4-carboxylate an excellent candidate for the development of novel fluorescent probes and sensing platforms. rsc.org Future research will focus on designing derivatives that can selectively detect a wide range of analytes, including metal ions, anions, and biologically relevant molecules. futuremarketinsights.com

The design of these probes will involve the strategic incorporation of specific recognition moieties onto the Ethyl 7-aminocoumarin-4-carboxylate core. The interaction of the probe with its target analyte will induce a change in its photophysical properties, such as fluorescence intensity or wavelength, allowing for sensitive and selective detection. acs.org For instance, the introduction of a suitable chelating group could lead to a fluorescent sensor for specific metal ions. Furthermore, the development of ratiometric sensors, which exhibit a shift in the ratio of fluorescence intensities at two different wavelengths upon analyte binding, will be a key area of focus, as they offer built-in self-calibration and are less susceptible to environmental fluctuations. rsc.org

Exploration of New Frontiers in Materials Science Applications

The unique photochemical and photophysical properties of coumarin derivatives are being increasingly harnessed in the field of materials science. nih.gov Ethyl 7-aminocoumarin-4-carboxylate, with its reactive amino and ester functionalities, offers significant potential for incorporation into polymeric materials, leading to the development of novel functional polymers with applications in electronics, biomedicine, and energy. nih.gov

Future research will explore the synthesis of polymers containing the Ethyl 7-aminocoumarin-4-carboxylate moiety, either as a pendant group or integrated into the polymer backbone. google.com The resulting materials could exhibit interesting properties such as photo-responsiveness, where the material's properties can be altered by light, or be used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The biodegradability and biocompatibility of some coumarin-based polymers also open up possibilities for their use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. nih.gov

Design of Complex Supramolecular Assemblies for Targeted Chemical Functionality

Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, offers a powerful approach to the design of complex and functional chemical systems. frontiersin.org The planar structure and potential for hydrogen bonding and π-π stacking interactions make Ethyl 7-aminocoumarin-4-carboxylate an attractive building block for the construction of well-defined supramolecular assemblies.